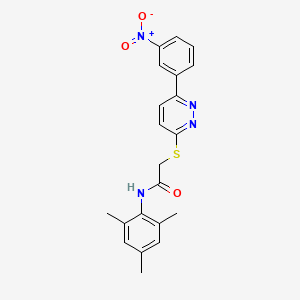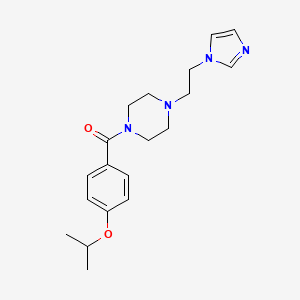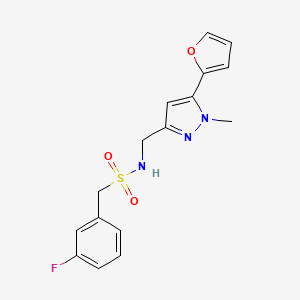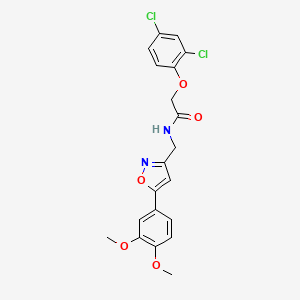![molecular formula C19H22FN3O2 B2905486 6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide CAS No. 1436042-61-3](/img/structure/B2905486.png)
6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit potent antiproliferative activity on carcinoma cells . This suggests that the compound may target cellular processes involved in cell proliferation.
Mode of Action
It is known that the substitution at the n-terminal of similar compounds plays a dominant role in their antiproliferative activity . This suggests that the compound may interact with its targets through this substituted group, leading to changes in cell proliferation.
Pharmacokinetics
The compound’s synthesis involves a suzuki–miyaura coupling reaction , which is known for its mild and functional group tolerant reaction conditions. This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s antiproliferative activity suggests that it may inhibit cell proliferation . This could result in the suppression of tumor growth in the case of carcinoma cells.
Action Environment
The suzuki–miyaura coupling reaction used in the compound’s synthesis is known to be environmentally benign , suggesting that the compound may be stable under various environmental conditions.
Eigenschaften
IUPAC Name |
6-fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-17-5-3-2-4-15(17)13-23-10-8-16(9-11-23)22-19(24)14-6-7-18(20)21-12-14/h2-7,12,16H,8-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZVCQEMNCRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
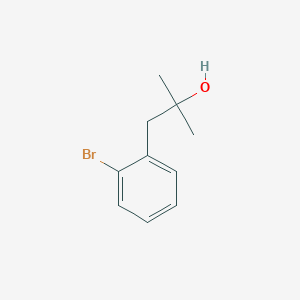
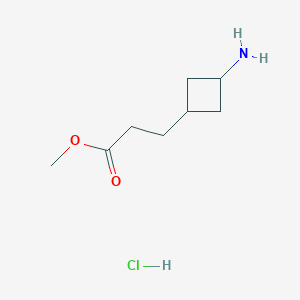
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905409.png)
![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2905411.png)
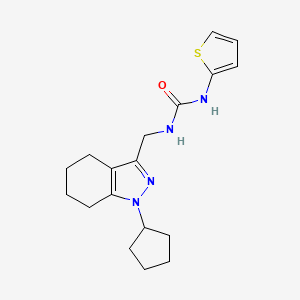

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905416.png)
